In Vivo Antitumor Efficacy: TLR8 Agonist 9 (TGI 97%) Outperforms Closest Structural Analog TLR8 Agonist 8 (TGI 89%) in MC38-HER2 Xenograft Model
In a direct comparative study using the MC38-HER2 xenograft mouse model, TLR8 agonist 9 (Compound II-77) demonstrated a tumor growth inhibition (TGI) rate of 97%, substantially exceeding the 89% TGI achieved by its closest structural analog, TLR8 agonist 8 (Compound II-72) [1]. This 8-percentage-point difference in tumor suppression represents a meaningful divergence in in vivo efficacy between compounds with otherwise comparable in vitro TLR8 agonism profiles (EC50 = 0.25–1 μM for both).
| Evidence Dimension | In vivo antitumor efficacy (Tumor Growth Inhibition, TGI) |
|---|---|
| Target Compound Data | TGI = 97% |
| Comparator Or Baseline | TLR8 agonist 8 (Compound II-72): TGI = 89% |
| Quantified Difference | 8 percentage-point higher TGI for TLR8 agonist 9 |
| Conditions | MC38-HER2 xenograft mouse model |
Why This Matters
For oncology research programs where maximal tumor suppression is critical, the 8% superior TGI of TLR8 agonist 9 over its closest analog provides a clear, data-driven justification for compound selection.
- [1] MedChemExpress. TLR8 agonist 9 (HY-161631) and TLR8 agonist 8 (HY-161630) Comparative Datasheet. TGI: 97% vs 89% in MC38-HER2 xenograft. View Source
